Spiro[3.4]octan-2-ylmethanol
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Overview
Description
Spiro[34]octan-2-ylmethanol is a spirocyclic compound with the molecular formula C9H16O It contains a spiro[34]octane core with a hydroxymethyl group attached to the second carbon atom This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.4]octan-2-ylmethanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable diol with a strong acid catalyst can lead to the formation of the spirocyclic structure. Another method involves the use of radical chemistry, where free radicals are generated to induce cyclization and form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in the formation of spiro[3.4]octane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spiro[3.4]octan-2-one, while reduction can produce spiro[3.4]octane.
Scientific Research Applications
Spiro[3.4]octan-2-ylmethanol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of spirocyclic systems on biological activity.
Medicine: this compound and its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[3.4]octan-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The spirocyclic structure may influence the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-azaspiro[3.4]octan-2-ylmethanol: Contains a nitrogen atom in the spirocyclic core, which can alter its chemical and biological properties.
5,8-dioxathis compound: Incorporates oxygen atoms in the spirocyclic structure, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Spiro[3.4]octan-2-ylmethanol is a unique spirocyclic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a spirocyclic structure characterized by two interconnected rings sharing a single atom. This structural arrangement contributes to its unique chemical behavior and biological interactions.
1. Antioxidant Properties
Research indicates that derivatives of spiro[3.4]octan-2-ol, a closely related compound, exhibit significant antioxidant activity. These compounds have been tested for their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
Compound | Test Method | Inhibition Percentage |
---|---|---|
A1 | DPPH | 90.12% |
A2 | DPPH | 91.32% |
A3 | NO | 82.39% |
The results from various studies suggest that this compound derivatives may serve as potential antioxidant agents in pharmacological applications, particularly in conditions where oxidative stress is a contributing factor .
2. Anticancer Activity
Studies have explored the anticancer potential of spiro[3.4]octan-2-ol derivatives against various cancer cell lines. The efficacy of these compounds was assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Case Study:
In vitro assays demonstrated that certain derivatives significantly inhibited the proliferation of human colon adenocarcinoma and leukemia cell lines, suggesting their potential as anticancer agents .
3. Antimicrobial Activity
The antimicrobial properties of spirocyclic compounds have also been investigated, with some derivatives showing promising effects against various pathogens.
Research Findings:
Preliminary studies indicated that spiro[3.4]octan-2-ol derivatives could inhibit the growth of bacteria and viruses, including HIV-1 p24 virus production . This suggests their potential application in developing new antimicrobial therapies.
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets such as enzymes and receptors. The unique binding interactions facilitated by its spirocyclic structure may lead to specific biological outcomes, including:
- Inhibition of enzyme activity: Compounds may act as competitive or non-competitive inhibitors.
- Receptor modulation: The binding affinity to various receptors can influence physiological responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
6-Azaspiro[3.4]octane | C7H13N | Contains nitrogen; different biological profile |
Spiro[3.4]octan-2-ol | C7H12O | Exhibits antioxidant and anticancer properties |
6-Azaspiro[3.4]octan-2,5-dione | C7H9NO2 | Increased reactivity due to carbonyl groups |
The variations in biological activity among these compounds highlight the significance of structural modifications in influencing pharmacological properties .
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
spiro[3.4]octan-2-ylmethanol |
InChI |
InChI=1S/C9H16O/c10-7-8-5-9(6-8)3-1-2-4-9/h8,10H,1-7H2 |
InChI Key |
KYPQXUVJPNITKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(C2)CO |
Origin of Product |
United States |
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